molecular formula C5H12Cl2N4 B2783778 3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride CAS No. 1971124-69-2

3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride

Cat. No.: B2783778
CAS No.: 1971124-69-2
M. Wt: 199.08
InChI Key: DRBKNJZEDPGFNG-UHFFFAOYSA-N
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Description

3-(2H-Triazol-4-yl)propan-1-amine dihydrochloride is a synthetic compound featuring a 1,2,3-triazole ring linked to a propane-1-amine chain, with two hydrochloride counterions enhancing its solubility. The 1,2,3-triazole moiety is a nitrogen-rich heterocycle known for its hydrogen-bonding capacity, metabolic stability, and versatility in medicinal chemistry. The dihydrochloride salt form improves aqueous solubility, making it suitable for biological studies.

Properties

IUPAC Name

3-(2H-triazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c6-3-1-2-5-4-7-9-8-5;;/h4H,1-3,6H2,(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBKNJZEDPGFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

  • Heterocycle Type : The 1,2,3-triazole in the target compound differs from 1,2,4-triazoles () in electronic distribution, affecting hydrogen-bonding and metal coordination. Imidazole analogs () offer basicity but lack the triazole's metabolic stability .
  • Substituents : Methyl () and chloro () groups alter lipophilicity and reactivity. Phenyl-substituted triazoles () improve binding to aromatic residues in proteins .
  • Amine Positioning : The propane-1-amine chain in the target compound contrasts with branched amines (), influencing steric interactions and solubility .

Biological Activity

3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is critical for its biological interactions. The synthesis typically involves the reaction of 3-(2H-Triazol-4-yl)propan-1-amine with hydrochloric acid to yield the dihydrochloride salt. Various synthetic methods may be employed, including cycloaddition reactions and coupling methods that ensure high purity and consistency during production.

The mechanism of action for 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride is primarily attributed to its ability to form hydrogen bonds with biological targets. This enhances its binding affinity and specificity, making it effective in inhibiting various enzymes and pathways involved in disease processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Microorganism MIC (µg/mL) Comparison
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Superior to many common antibiotics
S. typhi30Effective against resistant strains
K. pneumoniae19Significant inhibition observed

These results underscore the potential of 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride as an antibiotic candidate .

Anticancer Activity

In vitro studies have shown that the compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

Cell Line IC50 (µM) Effectiveness
A549 (Lung Cancer)25Moderate cytotoxicity
HeLa (Cervical Cancer)15High potency
MCF7 (Breast Cancer)20Effective against resistant cells

The compound's ability to inhibit tumor growth is linked to its interaction with specific cellular pathways, making it a promising candidate for further development in cancer therapy .

Case Studies

Recent studies have explored the biological activity of triazole derivatives, including 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains, finding it significantly inhibited growth compared to traditional treatments.
  • Cytokine Modulation : In tests involving peripheral blood mononuclear cells, the compound influenced cytokine release (e.g., TNF-α, IL-6), indicating potential anti-inflammatory properties alongside its antimicrobial effects .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the triazole ring could enhance biological activity, suggesting pathways for optimizing efficacy in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification methods for 3-(2H-Triazol-4-yl)propan-1-amine dihydrochloride?

  • Synthesis : The compound is typically synthesized via multi-step reactions involving alkylation of triazole derivatives with propanamine precursors. For example, alkylation of 1H-triazole with 3-bromopropanamine under reflux conditions in ethanol, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .
  • Purification : Recrystallization (using water-ethanol mixtures) or high-performance liquid chromatography (HPLC) is employed to isolate the pure dihydrochloride salt. Solvent selection (e.g., methanol, dichloromethane) is critical for optimizing crystal lattice formation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Spectroscopy : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms the presence of the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and propylamine chain (δ ~1.5–3.0 ppm). Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺) at m/z 173.1 (free base) and 245.6 g/mol (dihydrochloride form) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric consistency with the molecular formula C₅H₁₂Cl₂N₄ .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : The dihydrochloride salt exhibits high solubility in polar solvents (water, DMSO) due to its ionic nature, with reduced solubility in non-polar solvents (hexane, ethyl acetate). Aqueous solubility is pH-dependent, with improved stability at acidic pH (2–4) .
  • Stability : Store at –20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C) to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Parameter Optimization :

  • Temperature : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
    • Computational Design : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. ICReDD’s reaction path search methods can reduce trial-and-error experimentation .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?

  • Target Interactions : The triazole ring acts as a hydrogen-bond acceptor, interacting with catalytic residues of enzymes (e.g., cytochrome P450 or kinase active sites). The propylamine chain facilitates membrane permeability, enhancing intracellular bioavailability .
  • In Vitro Assays : Dose-dependent inhibition of E. coli dihydrofolate reductase (IC₅₀ ~15 µM) and human topoisomerase II (IC₅₀ ~25 µM) has been observed. Competitive binding assays (SPR or fluorescence polarization) validate direct target engagement .

Q. How can structural analogs be designed to enhance pharmacological properties while retaining activity?

  • Functional Group Modifications :

  • Triazole Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at position 2 to enhance binding affinity .
  • Amine Chain Extension : Replace the propyl group with cyclopropyl or aryl moieties to improve metabolic stability .
    • SAR Studies : Use molecular docking (AutoDock Vina) to screen virtual libraries. Prioritize analogs with lower LogP values (<2.5) to balance solubility and permeability .

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